
6,6'-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two oxazoline rings and a bipyridine core, making it a valuable ligand in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids under acidic conditions.
Coupling with Bipyridine: The oxazoline intermediates are then coupled with a bipyridine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine core can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding alcohols.
Applications De Recherche Scientifique
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and material science.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine core and the oxygen atoms in the oxazoline rings. This coordination can stabilize metal ions in specific oxidation states and geometries, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler analog without the oxazoline rings, commonly used as a ligand in coordination chemistry.
4,4’-Di-tert-butyl-2,2’-bipyridine: A derivative with bulky tert-butyl groups that provide steric hindrance and influence the coordination environment.
6,6’-Dimethyl-2,2’-bipyridine: A compound with methyl groups at the 6,6’ positions, affecting the electronic properties of the bipyridine core.
Uniqueness
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is unique due to the presence of the oxazoline rings, which provide additional coordination sites and influence the overall geometry and reactivity of the metal complexes formed. This makes it a versatile ligand for various applications in catalysis and material science.
Propriétés
Formule moléculaire |
C28H38N4O2 |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
(4S)-4-propan-2-yl-2-[2-[6-[6-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]pyridin-2-yl]pyridin-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H38N4O2/c1-17(2)21-15-33-25(31-21)27(5,6)23-13-9-11-19(29-23)20-12-10-14-24(30-20)28(7,8)26-32-22(16-34-26)18(3)4/h9-14,17-18,21-22H,15-16H2,1-8H3/t21-,22-/m1/s1 |
Clé InChI |
FNDWKYXYVBLTOP-FGZHOGPDSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC(=N2)C3=NC(=CC=C3)C(C)(C)C4=N[C@H](CO4)C(C)C |
SMILES canonique |
CC(C)C1COC(=N1)C(C)(C)C2=CC=CC(=N2)C3=NC(=CC=C3)C(C)(C)C4=NC(CO4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


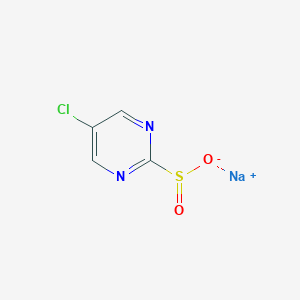
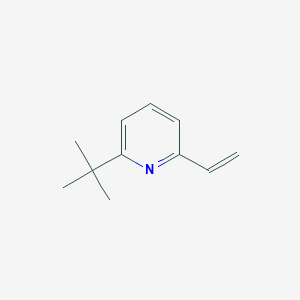

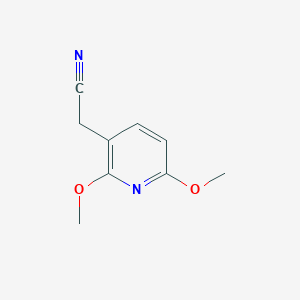
![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
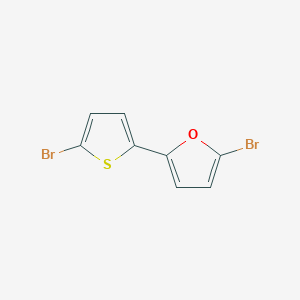
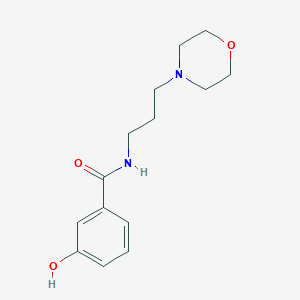


![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)

![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)


